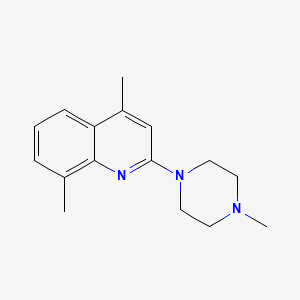
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline is a chemical compound with the molecular formula C16H21N3 . It is a solid substance and has a molecular weight of 255.36 .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a double ring structure with a nitrogen atom (N), and it has two methyl groups attached at the 4 and 8 positions of the quinoline ring . Attached to the 2 position of the quinoline ring is a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . Examples include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 255.36 . The exact boiling point is not mentioned in the search results.Aplicaciones Científicas De Investigación
Mutagenicity Studies
One study focused on the effect of methyl substitution on the mutagenicity of related compounds, indicating the significance of methyl groups in determining the mutagenic potential of quinoline derivatives. This research highlights the complex relationship between chemical structure and biological activity, providing insights into the mutagenic properties of such compounds, which could be relevant for understanding the potential risks associated with exposure to similar chemical structures (Nagao et al., 1981).
Synthesis and Anticancer Activity
Research on substituted 2-phenylquinolin-4-amines reveals their potential as antagonists of immunostimulatory oligodeoxynucleotides. This study showcases the synthetic approach to modifying quinoline derivatives to achieve targeted biological activities, underscoring the therapeutic potential of such compounds in immunological contexts (Strekowski et al., 2003).
Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines, related to quinoline structures, demonstrated potent cytotoxic activities against various cancer cell lines. This research emphasizes the role of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).
Therapeutic Applications
The exploration of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents showed varying levels of anticancer activity, indicating the potential of quinoline derivatives in drug development for cancer therapy. This study highlights the importance of heterocyclic substituents in modulating the biological activity of quinoline-based compounds (Konovalenko et al., 2022).
Safety and Hazards
The safety information for 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This suggests that future research may focus on developing more efficient and versatile methods for synthesizing 4,8-Dimethyl-2-(4-methylpiperazin-1-yl)quinoline and similar compounds.
Propiedades
IUPAC Name |
4,8-dimethyl-2-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-12-5-4-6-14-13(2)11-15(17-16(12)14)19-9-7-18(3)8-10-19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYWNHFUAKCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
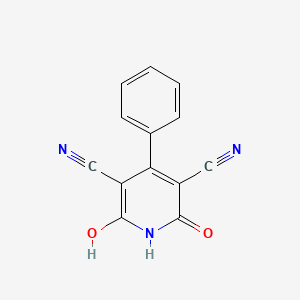
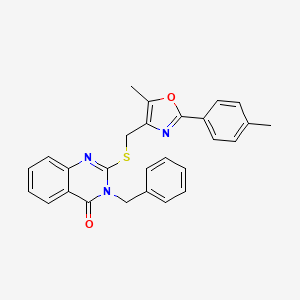
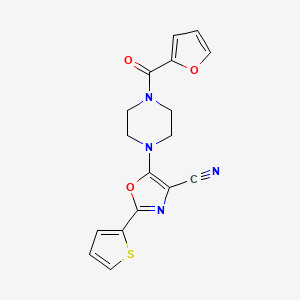


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2830569.png)

![2-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2830573.png)
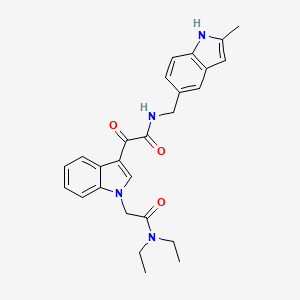

![1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2830577.png)
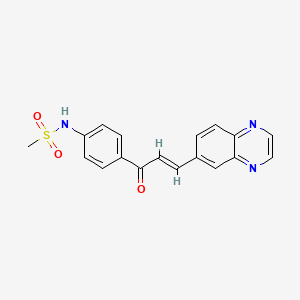
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

